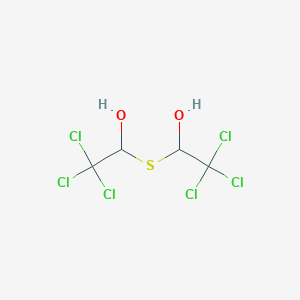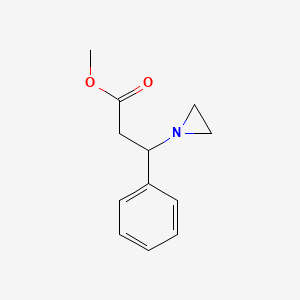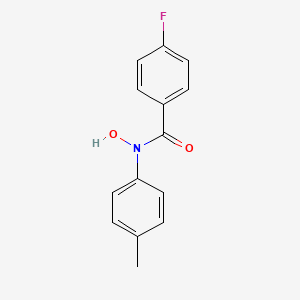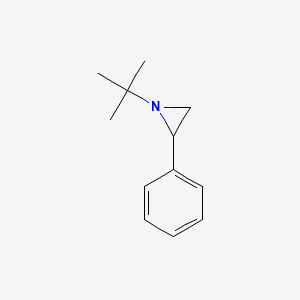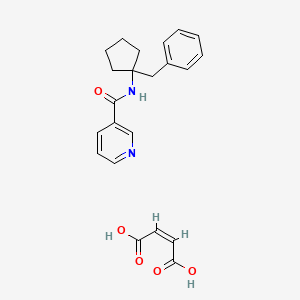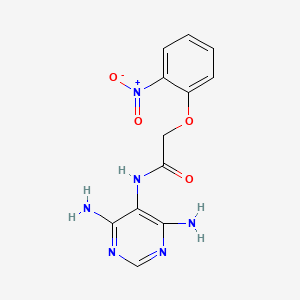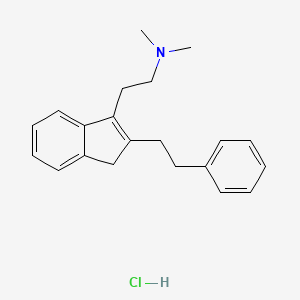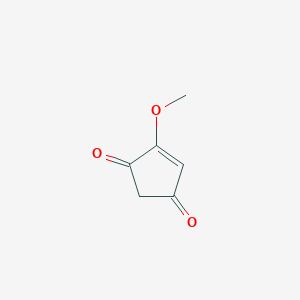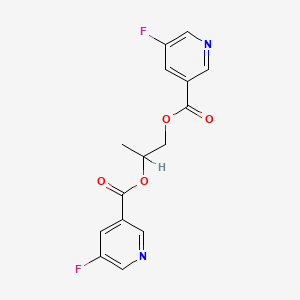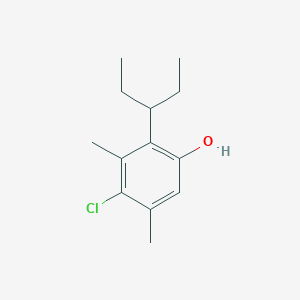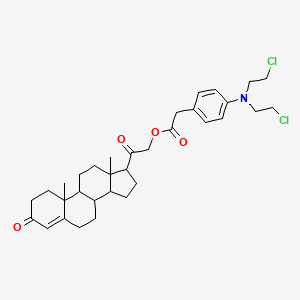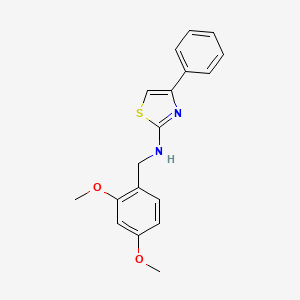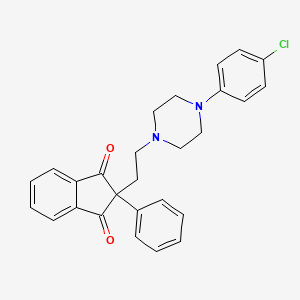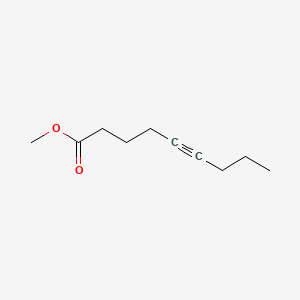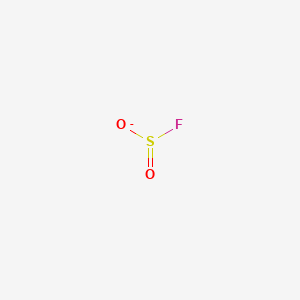
Fluorosulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorosulfinate is a compound that belongs to the class of fluorosulfonates, which are salts or esters of fluorosulfonic acid. These compounds are characterized by the presence of the fluorosulfonate group (FSO₂-), which is known for its strong electrophilic properties. Fluorosulfinates are used in various chemical reactions due to their ability to act as strong alkylating agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluorosulfinates can be synthesized through several methods. One common approach involves the reaction of sulfuryl fluoride (SO₂F₂) with phenols to produce aryl fluorosulfinates . This reaction typically requires mild conditions and can be carried out at room temperature. Another method involves the use of fluorosulfonyl radicals, which can be generated from various precursors and used to produce sulfonyl fluorides .
Industrial Production Methods
Industrial production of fluorosulfinates often involves the use of sulfuryl fluoride gas as a sulfonyl fluoride provider. This method is favored due to its cost-effectiveness and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fluorosulfinates undergo various types of chemical reactions, including:
Oxidation: Fluorosulfinates can be oxidized to form sulfonyl fluorides.
Reduction: These compounds can be reduced to form sulfinates.
Common Reagents and Conditions
Common reagents used in reactions involving fluorosulfinates include sulfuryl fluoride, phenols, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and purity of the products .
Major Products Formed
The major products formed from reactions involving fluorosulfinates include sulfonyl fluorides, sulfinates, and various substituted products depending on the nucleophiles used in the reactions .
Wissenschaftliche Forschungsanwendungen
Fluorosulfinates have a wide range of applications in scientific research, including:
Chemistry: Used as strong alkylating agents in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as probes in biochemical studies.
Medicine: Utilized in drug discovery and development due to their ability to modify biological molecules.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of fluorosulfinates involves their strong electrophilic properties, which allow them to react readily with nucleophiles. This reactivity is due to the presence of the highly electronegative fluorine atom, which makes the sulfur atom in the fluorosulfonate group highly electrophilic. This enables fluorosulfinates to participate in various chemical reactions, including alkylation and substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorosulfinates are similar to other fluorosulfonates, such as trifluoromethanesulfonates (triflates) and chlorosulfonates. These compounds share similar electrophilic properties and are used in similar types of chemical reactions .
Uniqueness
What sets fluorosulfinates apart from other similar compounds is their unique reactivity and stability. Unlike triflates, fluorosulfinates are less stable against hydrolysis, which limits their use in aqueous environments. their strong electrophilic properties make them highly effective in non-aqueous reactions .
Eigenschaften
CAS-Nummer |
22539-11-3 |
|---|---|
Molekularformel |
FO2S- |
Molekulargewicht |
83.06 g/mol |
InChI |
InChI=1S/FHO2S/c1-4(2)3/h(H,2,3)/p-1 |
InChI-Schlüssel |
HMKJMFKGFGKCPL-UHFFFAOYSA-M |
Kanonische SMILES |
[O-]S(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


